molecular formula C19H10BrCl4NO3 B12474788 5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide

5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide

Cat. No.: B12474788
M. Wt: 522.0 g/mol
InChI Key: RUJKUVPGKCSLED-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide typically involves multiple steps, including halogenation, hydroxylation, and amide formation. One common synthetic route starts with the halogenation of a benzene derivative to introduce bromine and chlorine atoms. This is followed by hydroxylation to add the hydroxyl group. The final step involves the formation of the amide bond by reacting the halogenated and hydroxylated benzene derivative with 4-(2,4,5-trichlorophenoxy)aniline under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine .

Scientific Research Applications

5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide is unique due to its specific combination of halogen atoms, hydroxyl group, and amide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H10BrCl4NO3

Molecular Weight

522.0 g/mol

IUPAC Name

5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide

InChI

InChI=1S/C19H10BrCl4NO3/c20-9-5-12(18(26)16(24)6-9)19(27)25-10-1-3-11(4-2-10)28-17-8-14(22)13(21)7-15(17)23/h1-8,26H,(H,25,27)

InChI Key

RUJKUVPGKCSLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Cl)O)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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